Antibiotic TA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

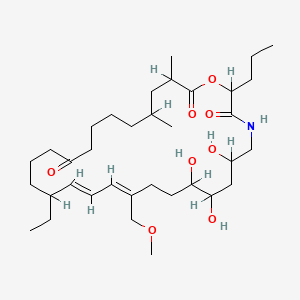

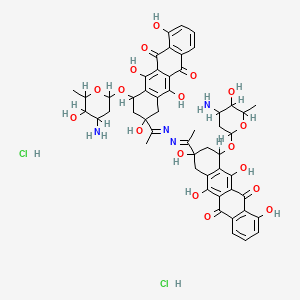

Antibiotic TA is a macrolide and a lactam.

Aplicaciones Científicas De Investigación

Antimicrobial Photodynamic Therapy

Photodynamic therapy (aPDT) is an essential component in treating human infections, particularly in dermatology for skin infections. Antibiotic resistance and infection control strategies are central to this context. Antibiotic TA (TA) plays a role in eradicating microbes without building resistance. Research on nanotheranostics, which may include PDT, shows TA's relevance, highlighting treatment combinations and novel applications subject to technology appraisals (TAs) and Randomized Clinical Trials (RCTs). The resistance of some microbes to antibiotics can be reversed using supplementary drugs, ensuring TA remains vital in skin infection treatment (Mackay, 2022).

Toxin-Antitoxin Systems in Antibiotic Development

Proteic toxin-antitoxin (TA) systems function as regulatory systems in bacteria, ideal for developing novel antibiotic agents. Understanding these systems aids in rational drug design and large-scale compound selection. The proteins of chromosome-encoded TA systems from gram-negative bacteria, such as CcdA-CcdB, Phd-Doc, ParD-ParE, YefM-YoeB, have been studied extensively. These systems are under significant pressure due to the overuse of broad-spectrum antibiotics, making their investigation crucial for novel inhibitor development (Alonso et al., 2007).

Dental Applications

TA's ability to bind tightly to dental tissues while retaining bactericidal properties has been explored. Studies show that TA adsorbs to dental hard tissues, such as in periodontally-involved extracted human teeth, and remains active even when bound. This property differentiates TA from other antibiotics like beta-lactam, offering a unique approach to dental care (Manor, Varon, & Rosenberg, 1985).

Water Treatment

The treatment of tetracycline classes of antibiotics (TAs) in water using coagulation and granular activated carbon filtration has been evaluated. These methods are effective for removing TAs from water, with the efficiency depending on the TA type. This study suggests TA's potential in water purification processes, with implications for environmental and public health (Choi, Kim, & Kim, 2008).

This compound's Mode of Action

Research into TA's mode of action revealed its inhibition of incorporation of diaminopimelic acid and uridine diphosphate-N-acetylglucosamine into Escherichia coli cell walls. TA does not block the formation of the lipid intermediate, suggesting its interference with polymerization, offering insights into its unique bacterial inhibition mechanism (Zafriri, Rosenberg, & Mirelman, 1981).

Propiedades

Fórmula molecular |

C35H61NO8 |

|---|---|

Peso molecular |

623.9 g/mol |

Nombre IUPAC |

(12Z,14E)-16-ethyl-6,8,9-trihydroxy-12-(methoxymethyl)-25,27-dimethyl-2-propyl-1-oxa-4-azacyclooctacosa-12,14-diene-3,20,28-trione |

InChI |

InChI=1S/C35H61NO8/c1-6-12-33-34(41)36-23-30(38)22-32(40)31(39)20-19-28(24-43-5)16-10-14-27(7-2)15-11-18-29(37)17-9-8-13-25(3)21-26(4)35(42)44-33/h10,14,16,25-27,30-33,38-40H,6-9,11-13,15,17-24H2,1-5H3,(H,36,41)/b14-10+,28-16- |

Clave InChI |

VQWNGCSUNKJFLW-ACPVBGRSSA-N |

SMILES isomérico |

CCCC1C(=O)NCC(CC(C(CC/C(=C/C=C/C(CCCC(=O)CCCCC(CC(C(=O)O1)C)C)CC)/COC)O)O)O |

SMILES canónico |

CCCC1C(=O)NCC(CC(C(CCC(=CC=CC(CCCC(=O)CCCCC(CC(C(=O)O1)C)C)CC)COC)O)O)O |

Sinónimos |

antibiotic TA Myxococcus xanthus antibiotic TA myxovirescin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-N-(1-aza-tricyclo[3.3.1.0*3,7*]non-4-yl)-5-chloro-2-methoxy-benzamide; hydrochloride](/img/structure/B1242812.png)

![7-[(3R)-3-[(1S)-1-aminoethyl]pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1242813.png)

![1,2-di-[(6Z)-octadecenoyl]-sn-glycero-3-phosphoethanolamine](/img/structure/B1242822.png)

![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-[(1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1242827.png)

![[(9Z)-4-(1,2-dihydroxyethyl)-5-oxatricyclo[8.3.0.04,6]trideca-1(13),9-dien-2,7-diyn-12-yl] 6-chloro-2-hydroxy-5-(hydroxymethyl)-7-methoxynaphthalene-1-carboxylate](/img/structure/B1242833.png)